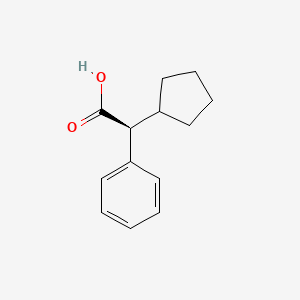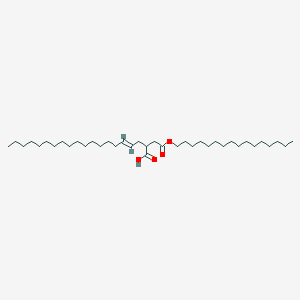
Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-: is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the trichothecene skeleton, followed by the introduction of hydroxyl groups and the epoxy ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of trichothecenes, including trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-, is often carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate the trichothecene.
Análisis De Reacciones Químicas
Types of Reactions: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is used as a model compound to study the reactivity and mechanisms of trichothecenes. It serves as a reference for developing analytical methods and for investigating the structure-activity relationships of trichothecenes.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways. It is used to investigate the mechanisms of mycotoxin action and to develop strategies for mitigating their toxic effects.
Medicine: In medicine, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is explored for its potential therapeutic applications. Researchers are investigating its use as an anticancer agent, given its ability to inhibit protein synthesis and induce apoptosis in cancer cells.
Industry: In industry, this compound is used in the development of antifungal agents and as a reference standard for quality control in the production of trichothecene-free products.
Mecanismo De Acción
The mechanism of action of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately triggers cell death. The compound also induces oxidative stress and activates signaling pathways that lead to apoptosis.
Comparación Con Compuestos Similares
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
- 12,13-Epoxytrichothec-9-ene-3,4,15-triol
- Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 3,4,15-triacetate,8-isovalerate
Uniqueness: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is unique due to its specific hydroxylation pattern and the presence of an epoxy ring. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63783-99-3 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
(1S,2R,4R,7R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,11-diol |
InChI |
InChI=1S/C15H22O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)10(18)4-12(20-11)15(13)7-19-15/h3,9-12,16-18H,4-7H2,1-2H3/t9-,10-,11-,12?,13-,14-,15?/m1/s1 |
Clave InChI |
HOHOIVLGGGAGHT-GLKNZXKWSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](C[C@H]1O)([C@]3([C@@H](CC(C34CO4)O2)O)C)CO |
SMILES canónico |
CC1=CC2C(CC1O)(C3(C(CC(C34CO4)O2)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


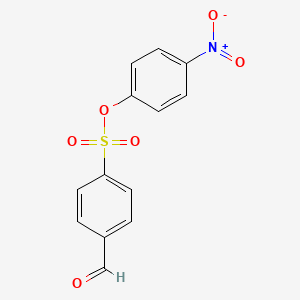
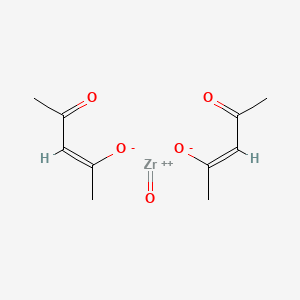
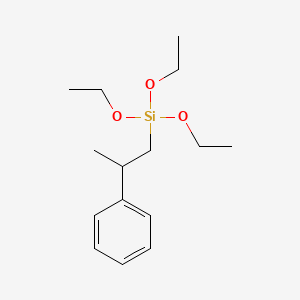

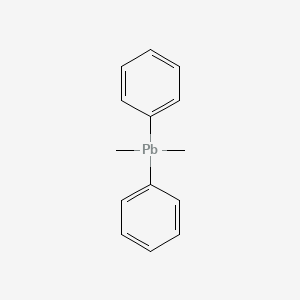




![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

